molecular formula C13H15NO3 B14613728 2,4-Dimethyl-5-(4-nitrophenyl)penta-2,4-dien-1-ol CAS No. 59488-85-6

2,4-Dimethyl-5-(4-nitrophenyl)penta-2,4-dien-1-ol

Cat. No.: B14613728
CAS No.: 59488-85-6
M. Wt: 233.26 g/mol
InChI Key: AOGLUBSJURYOES-UHFFFAOYSA-N
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Description

2,4-Dimethyl-5-(4-nitrophenyl)penta-2,4-dien-1-ol is an organic compound characterized by its unique structure, which includes a nitrophenyl group attached to a penta-2,4-dien-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-5-(4-nitrophenyl)penta-2,4-dien-1-ol typically involves the reaction of 4-nitrobenzaldehyde with 2,4-dimethyl-1,3-pentadiene under basic conditions. The reaction proceeds through a Michael addition followed by an aldol condensation to yield the desired product. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an organic solvent like ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-5-(4-nitrophenyl)penta-2,4-dien-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst such as aluminum chloride (AlCl3).

Major Products

    Oxidation: The major products include 2,4-Dimethyl-5-(4-nitrophenyl)penta-2,4-dien-1-one.

    Reduction: The major product is 2,4-Dimethyl-5-(4-aminophenyl)penta-2,4-dien-1-ol.

    Substitution: Products vary depending on the substituent introduced during the reaction.

Scientific Research Applications

2,4-Dimethyl-5-(4-nitrophenyl)penta-2,4-dien-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-5-(4-nitrophenyl)penta-2,4-dien-1-ol depends on the specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitrophenyl group can undergo redox reactions, which may play a role in its biological activity. Additionally, the conjugated diene system can participate in cycloaddition reactions, which are important in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethyl-5-(4-aminophenyl)penta-2,4-dien-1-ol: Similar structure but with an amino group instead of a nitro group.

    2,4-Dimethyl-5-(4-nitrophenyl)penta-2,4-dienal: Similar structure but with an aldehyde group instead of a hydroxyl group.

    2,4-Dimethyl-5-(4-nitrophenyl)penta-2,4-dien-1-one: Similar structure but with a ketone group instead of a hydroxyl group.

Uniqueness

2,4-Dimethyl-5-(4-nitrophenyl)penta-2,4-dien-1-ol is unique due to the presence of both a nitrophenyl group and a conjugated diene system

Properties

CAS No.

59488-85-6

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

2,4-dimethyl-5-(4-nitrophenyl)penta-2,4-dien-1-ol

InChI

InChI=1S/C13H15NO3/c1-10(7-11(2)9-15)8-12-3-5-13(6-4-12)14(16)17/h3-8,15H,9H2,1-2H3

InChI Key

AOGLUBSJURYOES-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=CC1=CC=C(C=C1)[N+](=O)[O-])C)CO

Origin of Product

United States

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